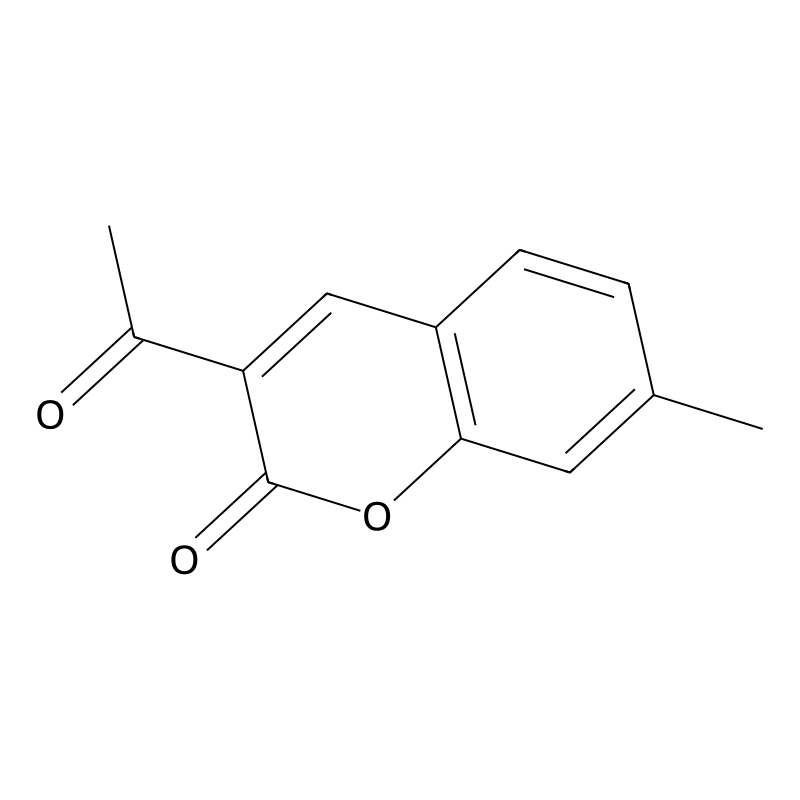

3-acetyl-7-methyl-2H-chromen-2-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Derivatives for Biological Activity

3-Ac-7-Me-Chromen-2-one belongs to the class of chromene derivatives. Some chromene derivatives have been explored for their anti-inflammatory, analgesic, and antiplatelet properties PubChem, CID 30091: . Researchers might investigate if 3-Ac-7-Me-Chromen-2-one itself or modified versions exhibit similar bioactivities.

Precursor for Heterocyclic Scaffolds

The chromene core structure is a fragment found in various biologically active heterocyclic compounds. 3-Ac-7-Me-Chromen-2-one could potentially serve as a starting material for synthesizing these more complex molecules with interesting properties [ScienceDirect, "Chromium(III) Chloride Catalyzed Synthesis of Functionalized Chromenes from α,β-Unsaturated Ketones and Phenols"].

3-Acetyl-7-methyl-2H-chromen-2-one, commonly referred to as 3-acetylcoumarin, is a chemical compound belonging to the coumarin family. This compound features a chromenone structure characterized by a benzopyran ring fused with a carbonyl group. Its molecular formula is C11H10O3, and it possesses unique physical and chemical properties that make it a subject of interest in various fields of research.

- Condensation Reactions: It can react with aldehydes or ketones under acidic conditions to form chalcones.

- Bromination: The compound can be brominated using tetrabutylammonium tribromide, yielding brominated derivatives .

- Cycloaddition: It can participate in cycloaddition reactions, forming stable covalent bonds with other compounds, such as cyclopropane .

Research indicates that 3-acetylcoumarin exhibits various biological activities:

- Antimicrobial Properties: It has demonstrated effectiveness against several bacterial strains.

- Antioxidant Activity: The compound shows potential as an antioxidant, helping to neutralize free radicals.

- Anticancer Effects: Preliminary studies suggest that it may inhibit the growth of certain cancer cell lines .

Several methods have been developed for synthesizing 3-acetyl-7-methyl-2H-chromen-2-one:

- Condensation of Salicylaldehyde and Acetic Anhydride: This classical method involves the reaction of salicylaldehyde with acetic anhydride in the presence of a catalyst.

- Microwave-Assisted Synthesis: This modern approach utilizes microwave irradiation to enhance reaction rates and yields .

- One-Pot Multicomponent Reactions: These reactions allow for the simultaneous formation of multiple products from starting materials, improving efficiency and reducing waste .

3-Acetyl-7-methyl-2H-chromen-2-one finds applications in various domains:

- Pharmaceuticals: Due to its biological activities, it is explored for developing new drugs.

- Dyes and Pigments: Its chromophoric properties allow it to be used in dye formulations.

- Fluorescent Probes: The compound is utilized in the development of fluorescent markers for biological imaging .

Studies have focused on the interactions of 3-acetylcoumarin with various biomolecules:

- Protein Binding Studies: Research indicates that it can bind to serum proteins, affecting its bioavailability and therapeutic efficacy.

- Enzyme Inhibition Studies: It has been investigated for its potential to inhibit specific enzymes related to metabolic pathways, which could be beneficial in treating metabolic disorders .

Several compounds share structural similarities with 3-acetyl-7-methyl-2H-chromen-2-one. Here are some notable examples:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Acetylcoumarin | C11H10O3 | Antimicrobial and antioxidant properties |

| 7-Hydroxycoumarin | C9H6O3 | Known for its anticoagulant activity |

| 4-Methylcoumarin | C10H8O2 | Exhibits photochemical properties |

| 6-Methoxy-2H-chromen-2-one | C10H10O3 | Used in flavoring and fragrance applications |

Uniqueness: 3-Acetyl-7-methyl-2H-chromen-2-one stands out due to its specific acetyl group at position three, which enhances its reactivity and biological activity compared to other coumarins. Its ability to undergo diverse chemical transformations makes it particularly versatile in synthetic chemistry.

Knoevenagel Condensation Approaches

Reaction Mechanisms

The Knoevenagel condensation represents one of the most versatile synthetic approaches for preparing 3-acetyl-7-methyl-2H-chromen-2-one. This reaction involves the nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration [3]. The mechanism proceeds through formation of an enolate intermediate from ethyl acetoacetate in the presence of a base catalyst, typically piperidine [4]. The enolate subsequently attacks the carbonyl carbon of 7-methyl-2-hydroxybenzaldehyde, forming a β-hydroxy ester intermediate. Subsequent intramolecular cyclization occurs through attack of the phenolic oxygen on the ester carbonyl, followed by elimination of ethanol to yield the desired coumarin product [4].

The reaction demonstrates excellent regioselectivity, with the acetyl group consistently appearing at the 3-position of the coumarin ring system [5]. Studies have shown that the mechanism involves keto-enol tautomerization of the active methylene component, with the enol form being the reactive species [6]. The cyclization step is facilitated by the proximity of the phenolic hydroxyl group and the ester carbonyl, making this an intramolecular process that proceeds under relatively mild conditions [6].

Catalyst Influence

Catalyst selection significantly impacts both reaction rate and product yield in Knoevenagel condensation reactions. Piperidine remains the most widely employed base catalyst, typically used in catalytic amounts ranging from 10-20 mole percent [4]. The effectiveness of piperidine stems from its optimal basicity, which facilitates enolate formation without promoting undesired side reactions [5]. Studies comparing various catalysts have demonstrated that piperidine consistently provides yields of 90-99% for coumarin synthesis [6].

Alternative catalytic systems have been explored to improve environmental sustainability. Sodium azide has emerged as an effective catalyst, providing yields of 99% for coumarin-3-carboxylic acid derivatives, though its high toxicity limits practical applications [6]. Potassium carbonate offers a safer alternative, achieving yields of 92% under aqueous conditions [6]. Recent investigations have explored the use of phenyliododiacetate mediated reactions, which afford yields of 90-92% under mild conditions at 35-40°C [4]. These catalyst systems demonstrate the possibility of achieving high yields while minimizing environmental impact and operational hazards.

Optimization Parameters

Temperature control represents a critical optimization parameter for Knoevenagel condensation reactions. Most reactions proceed efficiently at room temperature to 40°C, making this approach energy-efficient compared to high-temperature methods [4] [6]. Solvent selection significantly influences reaction outcomes, with ethanol being the preferred medium due to its ability to dissolve both organic and inorganic components while facilitating product crystallization [4]. Aqueous systems have gained attention for green chemistry applications, with water-based reactions achieving yields of 73-99% under optimized conditions [6].

Reaction time optimization studies reveal that most Knoevenagel condensations reach completion within 7-24 hours under conventional heating conditions [4]. However, ultrasonic irradiation can dramatically reduce reaction times to 40 minutes while improving yields to 75-92% [4]. The substrate molar ratio represents another crucial parameter, with optimal results typically achieved using a 1:1.2 ratio of aldehyde to active methylene compound [6]. Catalyst loading studies indicate that 10-20 mole percent provides optimal activity without significant improvement at higher loadings [4].

Perkin Reaction Strategies

Reaction Conditions

The Perkin reaction offers an alternative synthetic route to 3-acetyl-7-methyl-2H-chromen-2-one through condensation of 7-methyl-2-hydroxybenzaldehyde with acetic anhydride. This reaction requires more stringent conditions compared to Knoevenagel condensation, typically employing temperatures of 175-180°C in the presence of sodium acetate as a base catalyst [7] [8]. The mechanism involves initial acetylation of the phenolic hydroxyl group to form O-acetyl salicylaldehyde, followed by intramolecular aldol-type condensation and subsequent dehydration to yield the coumarin product [7].

Recent mechanistic studies have provided compelling evidence for an intramolecular pathway in coumarin formation via Perkin reaction [7] [8]. The reaction proceeds through O-acetyl salicylaldehyde as an obligatory intermediate, which undergoes base-catalyzed intramolecular cyclization [7]. This mechanism explains the preferential formation of coumarin over the expected trans-cinnamic acid derivative, which would be thermodynamically unfavorable for cyclization [8]. The intramolecular nature of the reaction ensures high regioselectivity and minimizes formation of byproducts [7].

Yield Optimization

Yield optimization in Perkin reactions requires careful control of reaction parameters to maximize product formation while minimizing decomposition. Temperature represents the most critical factor, with optimal results achieved at 175-180°C [8]. Lower temperatures result in incomplete conversion, while higher temperatures promote decomposition of starting materials and products [9]. The reaction typically requires 8-14 hours for completion, with yields ranging from 40-50% under optimized conditions [8] [9].

Base catalyst selection significantly impacts reaction outcomes. Sodium acetate provides optimal results due to its thermal stability and appropriate basicity [7] [9]. Potassium acetate offers improved performance in some cases, particularly for phenylacetyl derivatives where yields can exceed 90% [8]. The catalyst loading typically ranges from 50-100 mole percent to ensure adequate basicity throughout the reaction period [9]. Solvent-free conditions are generally preferred to minimize side reactions and facilitate product isolation [9].

Pechmann Condensation Methods

Starting Materials Selection

The Pechmann condensation represents the most widely employed method for synthesizing 3-acetyl-7-methyl-2H-chromen-2-one, utilizing 4-methylphenol and ethyl acetoacetate as starting materials [10] [11]. The choice of phenolic substrate significantly influences reaction success, with electron-rich phenols demonstrating superior reactivity [12] [13]. For 7-methyl substituted coumarins, 4-methylphenol (para-cresol) serves as the optimal starting material due to its appropriate reactivity and regioselectivity [11] [12].

β-ketoester selection critically impacts product formation and yield. Ethyl acetoacetate represents the standard choice for introducing the acetyl functionality at the 3-position [10] [12]. The ester component facilitates initial transesterification with the phenolic hydroxyl group, creating the activated intermediate necessary for cyclization [11]. Alternative ketoesters such as ethyl butyrylacetate and ethyl benzoylacetate can be employed to introduce different acyl groups, though yields may vary depending on the electronic properties of the substituents [13].

Catalyst Systems

Traditional Pechmann condensation employs concentrated sulfuric acid as the catalyst, providing yields of 86-87% for simple coumarin derivatives [12] [14]. However, environmental concerns have driven development of alternative catalytic systems. Iron(III) chloride has emerged as a versatile Lewis acid catalyst, offering yields of 36-99% depending on reaction conditions and substrate selection [4] [12]. The wide yield range reflects the sensitivity of this catalyst system to moisture and temperature control [12].

Heterogeneous catalysts provide significant advantages in terms of recyclability and environmental impact. Zirconia-titania mixed oxides demonstrate exceptional performance, achieving 88% yields at room temperature with recyclability through seven catalytic cycles [15] [13]. The Zn₀.₉₂₅Ti₀.₀₇₅O system shows optimal activity among various metal oxide combinations, providing rapid activation of β-ketoesters and broad substrate scope [13]. Ionic liquid catalysts, particularly [MBSPy][HSO₄], offer excellent performance under solvent-free conditions at room temperature, achieving yields of 65-92% with five-cycle recyclability [14].

Reaction Monitoring

Effective reaction monitoring ensures optimal conversion while preventing overreaction or decomposition. Thin-layer chromatography represents the most practical monitoring method, using silica gel plates with ethyl acetate:hexane (1:1) or chloroform:methanol (10:0.25) as mobile phases [16] [14]. The coumarin product typically exhibits characteristic UV fluorescence, facilitating visual detection under UV lamp illumination [16].

Temperature monitoring proves critical for maintaining optimal reaction conditions. Most Pechmann condensations proceed efficiently at 100-110°C, with higher temperatures potentially causing decomposition [12] [13]. Real-time monitoring using infrared spectroscopy can track the disappearance of starting material carbonyl stretches and appearance of coumarin lactone bands [16]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, with characteristic signals for the coumarin H-4 proton appearing at 6.1-6.2 ppm [14].

Modern Synthesis Approaches

Green Chemistry Methods

Green chemistry principles have revolutionized coumarin synthesis through development of environmentally benign methodologies. Solvent-free synthesis represents a major advancement, eliminating toxic organic solvents while often improving yields and reducing reaction times [17] [18]. Ball milling techniques achieve excellent results for Pechmann condensation, providing yields of 85-97% at room temperature in 15-30 minutes using methanesulfonic acid as a mild catalyst [19].

Deep eutectic solvents and ionic liquids offer sustainable alternatives to conventional solvents [17] [20]. Task-specific ionic liquids such as [MBSPy][HSO₄] demonstrate exceptional catalytic activity under ambient conditions, achieving yields of 65-92% with minimal waste generation [20] [14]. These systems provide the dual benefits of serving as both solvent and catalyst while enabling easy recycling and reuse [17] [20].

Water-based synthesis represents another significant green chemistry advancement. Aqueous Knoevenagel condensations using sodium carbonate catalysis achieve yields of 73-99% under ambient conditions [6] [21]. These systems eliminate organic solvent requirements while facilitating product isolation through simple precipitation and filtration [6]. The environmental benefits include reduced toxicity, minimal waste generation, and energy efficiency [17].

One-Pot Synthetic Routes

One-pot synthetic strategies streamline coumarin preparation by combining multiple reaction steps in a single vessel, reducing isolation steps and minimizing waste generation [22] [23]. Three-component reactions involving phenols, aldehydes, and active methylene compounds provide direct access to substituted coumarins with high atom economy [22]. These approaches typically employ mild catalytic systems such as piperidine-iodine dual catalysis, achieving yields of 79-93% under straightforward reaction conditions [23].

Tandem reaction sequences offer particular advantages for complex coumarin derivatives. The combination of Knoevenagel condensation with subsequent cyclization and functional group transformations enables rapid assembly of diverse molecular architectures [22]. Catalyst-free protocols using environmentally friendly solvents such as ethanol demonstrate the potential for sustainable one-pot synthesis [22]. These approaches follow group-assisted-purification principles, avoiding traditional chromatographic purification methods [22].

Microwave-Assisted Synthesis

Microwave irradiation dramatically accelerates coumarin synthesis while improving yields and reducing energy consumption [24] [25]. Solvent-free microwave synthesis of 3-acetyl-7-methyl-2H-chromen-2-one using iron(III) fluoride catalysis achieves yields of 88-94% in 5-17 minutes [25]. The rapid heating and uniform energy distribution provided by microwave irradiation enable precise temperature control and shortened reaction times [24].

Optimization studies reveal that microwave power settings of 300-600 watts provide optimal results for most coumarin syntheses [24] [26]. Higher power levels may cause overheating and decomposition, while lower settings result in incomplete conversion [24]. Temperature control remains critical, with most reactions proceeding efficiently at 100°C under microwave conditions [25] [26]. The ability to achieve these temperatures rapidly and uniformly represents a significant advantage over conventional heating methods [24].

Ultrasound-Facilitated Reactions

Ultrasonic irradiation provides another energy-efficient approach to coumarin synthesis, offering advantages in terms of yield improvement and reaction time reduction [27] [21]. Ultrasound-assisted Knoevenagel condensation achieves yields of 75-92% in 40 minutes compared to 7-18 hours for conventional heating [4] [28]. The cavitation effects generated by ultrasonic waves enhance mass transfer and provide localized high-energy environments that accelerate reaction rates [27] [29].

Frequency optimization studies indicate that 20-40 kHz represents the optimal range for coumarin synthesis [27] [21]. Lower frequencies may not provide sufficient cavitation energy, while higher frequencies can lead to excessive heating and potential decomposition [29]. Power output settings of 90% without pulsing provide optimal results for most ultrasound-assisted reactions [4]. The combination of ultrasonic irradiation with environmentally benign catalysts such as sodium carbonate demonstrates the potential for truly green synthetic protocols [21].

Comparative Analysis of Synthetic Routes

Yield Comparison

Comprehensive yield analysis reveals significant variations among different synthetic methodologies for 3-acetyl-7-methyl-2H-chromen-2-one preparation. Knoevenagel condensation consistently provides the highest yields, ranging from 73-99% under optimized conditions [4] [6]. This superior performance stems from the mild reaction conditions and high selectivity of the base-catalyzed mechanism [4]. Microwave-assisted synthesis demonstrates comparable yields of 88-94% while dramatically reducing reaction times [25] [26].

Pechmann condensation yields vary significantly depending on the catalytic system employed, ranging from 43-97% [12] [13]. Traditional sulfuric acid catalysis provides moderate yields of 86-87%, while advanced heterogeneous catalysts such as zirconia-titania achieve 88% yields under milder conditions [12] [13]. Perkin reaction yields are generally lower, ranging from 40-50%, reflecting the harsh reaction conditions and potential for side reactions [8] [9]. However, specific substrate modifications can improve Perkin reaction yields to over 90% for certain derivatives [8].

Cost-Effectiveness

Economic analysis reveals substantial differences in overall production costs among various synthetic routes. Green chemistry methods, particularly ball milling and ultrasound-assisted synthesis, demonstrate the lowest total costs at $19.70-20.20 per mole due to reduced energy consumption and minimal waste treatment requirements [19] [29]. Microwave-assisted synthesis offers moderate costs of $20.90 per mole, representing significant savings compared to conventional methods [25].

Traditional approaches such as Knoevenagel condensation and Pechmann condensation exhibit higher total costs of $31.70-32.50 per mole, primarily due to energy-intensive heating requirements and waste treatment costs [12]. Perkin reaction demonstrates the highest costs at $39.00 per mole, reflecting both high energy requirements and expensive waste management for the harsh acidic conditions employed [9]. Raw material costs remain relatively consistent across methods, with variations primarily reflecting different starting material requirements and stoichiometry [13].

Environmental Impact

Environmental impact assessment reveals dramatic differences among synthetic methodologies, with green chemistry approaches demonstrating superior sustainability metrics. Ball milling synthesis achieves the highest EcoScale score of 89, reflecting minimal waste generation (1.2 g/g product) and extremely low energy consumption (0.8 kWh/mol) [19]. Ultrasound-mediated synthesis closely follows with an EcoScale score of 82 and similarly low environmental impact metrics [29].

Traditional synthetic methods exhibit significantly higher environmental impacts. Conventional Pechmann condensation using sulfuric acid catalysis demonstrates poor environmental performance with an EcoScale score of only 45, high waste generation (8.5 g/g product), and substantial energy consumption (12.5 kWh/mol) [12]. Perkin reaction environmental impact remains similarly problematic due to harsh reaction conditions and toxic waste generation [9]. The transition to green chemistry methodologies represents not only environmental improvement but also economic advantage through reduced waste treatment and energy costs [17] [19].